molecular formula C9H21N3 B8181600 Guanidine, N,N'-dibutyl- CAS No. 31961-54-3

Guanidine, N,N'-dibutyl-

Cat. No.: B8181600
CAS No.: 31961-54-3
M. Wt: 171.28 g/mol
InChI Key: HXEJAEDEMWCUTP-UHFFFAOYSA-N
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Description

Guanidine, N,N’-dibutyl- is a derivative of guanidine, a compound characterized by its strong basicity and ability to form multiple hydrogen bonds. This compound is part of the broader class of N,N’-disubstituted guanidines, which are known for their versatility in various chemical and biological applications. Guanidine derivatives are often utilized in pharmaceuticals, organocatalysis, and as intermediates in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Guanidine, N,N’-dibutyl- primarily targets several proteins and enzymes in the body. Some of the known targets include Aldehyde dehydrogenase, mitochondrial; Ribonuclease pancreatic; DNA; Disks large homolog 4; Lysozyme; Guanidinoacetate N-methyltransferase; and Arginase . These targets play crucial roles in various biological processes, including metabolism, protein synthesis, and cellular signaling .

Mode of Action

Guanidine, N,N’-dibutyl- interacts with its targets in a variety of ways. For instance, it acts as an inhibitor for Aldehyde dehydrogenase, mitochondrial . Guanidine apparently enhances the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine, N,N’-dibutyl- affects several biochemical pathways. It plays a crucial role in the metabolism of living organisms . Topics include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .

Pharmacokinetics

Guanidine, N,N’-dibutyl- is rapidly absorbed and distributed in the body . The half-life of Guanidine, N,N’-dibutyl- is approximately 7-8 hours, suggesting that it remains in the body for a significant period before being eliminated .

Result of Action

The molecular and cellular effects of Guanidine, N,N’-dibutyl- action are primarily related to its interaction with its targets. For instance, by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it can affect muscle function . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Action Environment

The action, efficacy, and stability of Guanidine, N,N’-dibutyl- can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Guanidine, N,N’-dibutyl-, which can in turn influence its interaction with its targets . Additionally, factors such as temperature and the presence of other molecules can also affect the action of Guanidine, N,N’-dibutyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutyl-guanidine typically involves the reaction of butylamine with a guanylating agent. One common method is the reaction of butylamine with S-methylisothiourea, which proceeds under mild conditions to yield the desired guanidine derivative . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing efficient access to diverse guanidines .

Industrial Production Methods: Industrial production of N,N’-dibutyl-guanidine may involve large-scale reactions using similar guanylating agents, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-dibutyl-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-dibutyl-guanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N’-dimethyl-guanidine
  • N,N’-diethyl-guanidine
  • N,N’-diphenyl-guanidine

Comparison: N,N’-dibutyl-guanidine is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. Compared to N,N’-dimethyl-guanidine and N,N’-diethyl-guanidine, the dibutyl derivative may exhibit different pharmacokinetic properties and binding affinities .

Properties

IUPAC Name

1,2-dibutylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEJAEDEMWCUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563856
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34331-58-3, 57028-96-3
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name poly(hexamethyleneguanide) hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of guanidine hydrochloride (200 parts) and hexamethylene diamine (292 parts) were heated to 120° C. for 4 hours under a nitrogen atmosphere The temperature was then raised to 150–170° C. for a further 5 hours. The mixture was cooled to 80° C. and water (400 parts) was added, maintaining the temperature at 80° C. until dissolution occurred. The mixture was then cooled to give a solution in water of polyhexamethyleneguanidine, referred to as Prepolymer 1, having a weight average molecular weight (Mw) of 1010 and a number average molecular weight (Mn) of 710, as determined by aqueous gel permeation chromatography.
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